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Compound of Interest

Compound Name: 3,4-Dimethoxyphenyl formate

Cat. No.: B15195661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenyl formate, a

chemical compound of interest in various scientific domains. This document details its chemical

and physical properties, synthesis, and spectroscopic data.

Core Chemical Information
CAS Number: 2033-88-7[1]

Molecular Formula: C₉H₁₀O₄[1]

Synonyms:

Formic acid 3,4-dimethoxyphenyl ester

3,4-Dimethoxyphenol formate

Physicochemical Properties
A summary of the key physicochemical properties of 3,4-Dimethoxyphenyl formate is

presented in the table below for easy reference and comparison.
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Property Value Unit Source

Molecular Weight 182.1733 g/mol [1]

Boiling Point 258.4 °C at 760 mmHg [1]

Density 1.147 g/cm³ [1]

Refractive Index 1.497 - [1]

Flash Point 109.4 °C [1]

Vapor Pressure 0.0222 mmHg at 25°C [1]

Synthesis and Experimental Protocols
The synthesis of 3,4-Dimethoxyphenyl formate can be achieved through the Baeyer-Villiger

oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde). This reaction involves the

conversion of an aldehyde to an ester using a peroxy acid.

Experimental Protocol: Baeyer-Villiger Oxidation of
Veratraldehyde
Materials:

Veratraldehyde

Peracetic acid

Glacial acetic acid

Ether

Potassium hydroxide

Aqueous alcohol (1:4)

Dilute sulfuric acid

Sodium sulfate
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Silica gel for column chromatography

Benzene (or a suitable alternative solvent for chromatography)

Procedure:

Dissolve veratraldehyde in glacial acetic acid.

Slowly add a solution of peracetic acid dropwise to the veratraldehyde solution over a period

of 30 minutes. The temperature of the reaction mixture should be maintained at 40-45°C by

cooling.

Allow the reaction mixture to stand for 10 hours.

Concentrate the reaction mixture in vacuo to approximately half of its original volume.

Extract the residue with ether.

Distill the ether layer to obtain the crude formate ester of 3,4-dimethoxyphenol.

Hydrolysis of the Formate Ester:

Reflux the obtained formate ester with a solution of potassium hydroxide in aqueous alcohol

for 1 hour.

Concentrate the reaction mixture in vacuo until almost dry.

Dissolve the residue in water and acidify the solution with dilute sulfuric acid.

Extract the aqueous solution with ether.

Dry the ether extract over anhydrous sodium sulfate and then distill off the ether.

The resulting oily residue can be purified by column chromatography over silica gel, eluting

with a suitable solvent like benzene, to yield pure 3,4-dimethoxyphenol. Note: This final

product is the hydrolyzed form of the target compound. To obtain 3,4-dimethoxyphenyl
formate, the hydrolysis step should be omitted and the crude ester from step 6 of the

oxidation procedure should be purified directly.
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Logical Workflow for Synthesis
The logical workflow for the synthesis of 3,4-Dimethoxyphenyl formate is depicted in the

following diagram:

Synthesis of 3,4-Dimethoxyphenyl formate

Veratraldehyde

Baeyer-Villiger
Oxidation

Peracetic Acid in
Glacial Acetic Acid

Crude 3,4-Dimethoxyphenyl
formate

Purification
(e.g., Distillation)

Pure 3,4-Dimethoxyphenyl
formate

Click to download full resolution via product page

Caption: Synthesis workflow for 3,4-Dimethoxyphenyl formate.

Spectroscopic Data
At the time of this report, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and

MS) for 3,4-Dimethoxyphenyl formate is not readily available in public databases.

Spectroscopic analysis of the synthesized compound is recommended for full characterization.

Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or any

associated signaling pathways of 3,4-Dimethoxyphenyl formate. Further research is required

to elucidate any potential pharmacological or biological effects of this compound.

Conclusion
This technical guide provides the currently available information on 3,4-Dimethoxyphenyl
formate. While its basic chemical and physical properties are known and a synthetic route has

been outlined, a significant gap exists in the understanding of its spectroscopic characteristics

and biological activity. This presents an opportunity for further research to fully characterize this
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compound and explore its potential applications in various scientific fields, including drug

discovery and development. Researchers are encouraged to perform detailed spectroscopic

analysis and biological screening to uncover the full potential of 3,4-Dimethoxyphenyl
formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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